

# The Advent of Lefamulin: A Semi-Synthetic Pleuromutilin Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lefamulin

Cat. No.: B1674695

[Get Quote](#)

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Antibacterial Agent

## Introduction

**Lefamulin** (formerly BC-3781) represents a significant advancement in the fight against bacterial infections, particularly community-acquired bacterial pneumonia (CABP). As the first semi-synthetic pleuromutilin antibiotic approved for systemic use in humans, its discovery and development offer a compelling case study in leveraging natural product scaffolds to create novel therapeutics. This technical guide provides an in-depth overview of the discovery of **Lefamulin**, its semi-synthetic origin from the fungal metabolite pleuromutilin, its unique mechanism of action, and the key experimental methodologies that underpinned its development.

## Discovery and Semi-Synthetic Origin

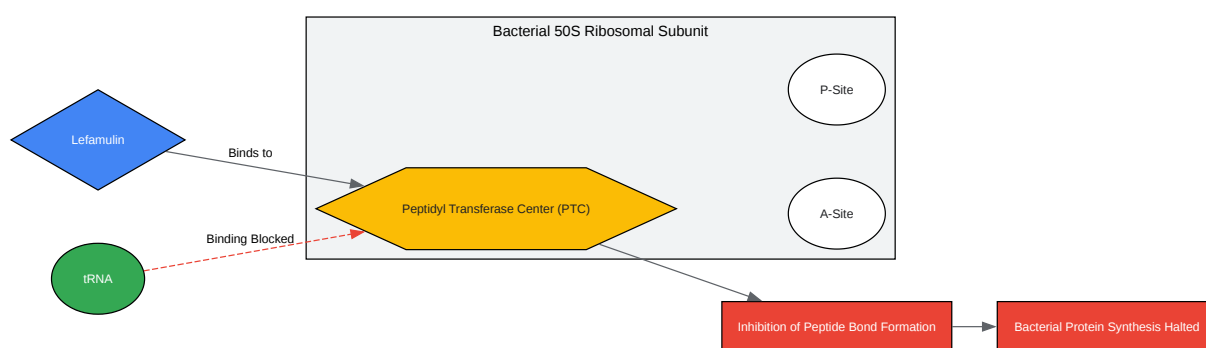
The journey to **Lefamulin** began with the discovery of the pleuromutilin class of antibiotics in the 1950s, isolated from the fungus *Clitopilus passeckerianus* (formerly *Pleurotus mutilus*).<sup>[1][2]</sup> While early derivatives found use in veterinary medicine, it was not until the 21st century that a systemically available pleuromutilin for human use was developed.<sup>[3]</sup> **Lefamulin** emerged from extensive medicinal chemistry efforts to modify the C-14 side chain of the pleuromutilin core, aiming to enhance its antibacterial spectrum and pharmacokinetic properties.<sup>[4]</sup> The key innovation in **Lefamulin**'s structure is the addition of a 2-(((1R,2R,4R)-4-amino-2-

hydroxycyclohexyl)thio)acetyl side chain, which is crucial for its potent activity against a range of respiratory pathogens.[5]

The semi-synthetic pathway from the natural product pleuromutilin to **Lefamulin** is a multi-step process. A critical step in this synthesis involves the activation of the C-22 hydroxyl group of the pleuromutilin core, typically through tosylation, to facilitate the introduction of the novel side chain. This targeted modification of a natural product scaffold is a hallmark of modern drug discovery, enabling the optimization of a molecule's therapeutic potential.

## Mechanism of Action

**Lefamulin** exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6] It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site of action distinct from many other ribosome-targeting antibiotics.[7] This unique binding mode involves interactions with both the A- and P-sites of the PTC, effectively preventing the proper positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[7] The tricyclic mutilin core of **Lefamulin** is essential for its binding to the ribosome.[7] This novel mechanism of action is responsible for the low observed rates of cross-resistance with other antibiotic classes.[5]



[Click to download full resolution via product page](#)

Caption: **Lefamulin**'s mechanism of action on the bacterial ribosome.

## In Vitro Activity

**Lefamulin** has demonstrated potent in vitro activity against a broad spectrum of pathogens commonly associated with community-acquired bacterial pneumonia. This includes Gram-positive bacteria such as *Streptococcus pneumoniae* and *Staphylococcus aureus* (including methicillin-resistant strains), as well as atypical pathogens like *Mycoplasma pneumoniae*, *Chlamydophila pneumoniae*, and *Legionella pneumophila*.<sup>[7][8]</sup> The following tables summarize the minimum inhibitory concentration (MIC) values of **Lefamulin** against key respiratory pathogens from various studies.

**Table 1: In Vitro Activity of Lefamulin against *Streptococcus pneumoniae***

Study Reference	Number of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Mendes et al. (2016) <sup>[9]</sup>	822	0.12	0.25
Sader et al. (2019) <sup>[9]</sup>	3,923	0.06	0.12
Zhang et al. (2020) <sup>[10]</sup>	-	0.125	0.125

**Table 2: In Vitro Activity of Lefamulin against *Staphylococcus aureus***

Study Reference	Strain Type	Number of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Sader et al. (2019)[9]	All	2,919	0.06	0.12
Sader et al. (2019)[9]	MRSA	-	0.06	0.12
Zhang et al. (2020)[10]	MRSA	-	≤0.015	0.125
Zhang et al. (2020)[10]	MSSA	-	≤0.015	0.06

**Table 3: In Vitro Activity of Lefamulin against *Haemophilus influenzae***

Study Reference	Number of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Sader et al. (2019)[9]	1,086	0.5	1
Zhang et al. (2020) [10]	-	1	1

**Table 4: In Vitro Activity of Lefamulin against Atypical Pathogens**

Study Reference	Organism	MIC Range (µg/mL)
Zhang et al. (2020)[10]	Mycoplasma pneumoniae	All inhibited at 0.03

## Experimental Protocols

### Semi-synthesis of Lefamulin: Tosylation of Pleuromutilin

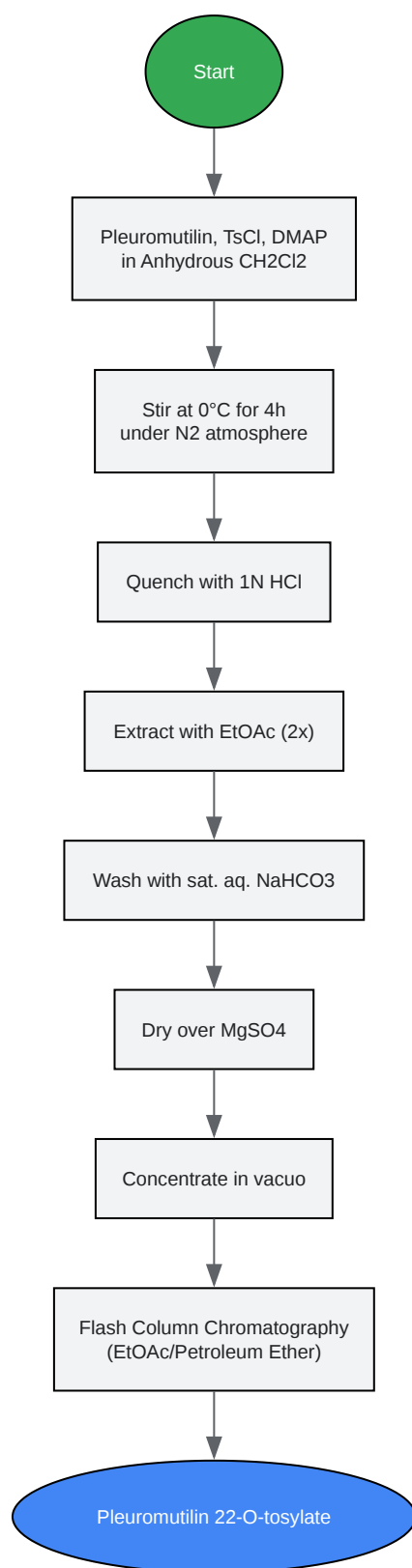
The following protocol is a representative example of the tosylation of pleuromutilin, a key intermediate step in the synthesis of **Lefamulin** and other pleuromutilin derivatives.

Materials:

- Pleuromutilin
- p-Toluenesulfonyl chloride (TsCl)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 1 N Hydrochloric acid (HCl)
- Saturated aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ethyl Acetate (EtOAc)
- Petroleum Ether

Procedure:

- A solution of pleuromutilin (1.3 mmol), p-toluenesulfonylchloride (1.6 mmol), and DMAP (3.9 mmol) in anhydrous  $\text{CH}_2\text{Cl}_2$  is prepared in a round-bottom flask under a nitrogen atmosphere.[\[11\]](#)
- The reaction mixture is stirred at  $0^\circ\text{C}$  for 4 hours.[\[11\]](#)
- The reaction is quenched by the addition of 1 N HCl.[\[11\]](#)
- The aqueous layer is extracted twice with EtOAc.[\[11\]](#)
- The combined organic layers are washed with saturated aqueous  $\text{NaHCO}_3$ , dried over  $\text{MgSO}_4$ , and concentrated under reduced pressure.[\[11\]](#)
- The crude product, pleuromutilin 22-O-tosylate, is purified by diol-bonded silica gel flash column chromatography using a gradient of 20–80% EtOAc in petroleum ether.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the tosylation of pleuromutilin.

## Antimicrobial Susceptibility Testing: Broth Microdilution

The in vitro activity of **Lefamulin** is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- **Lefamulin** and comparator antimicrobial agents
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Lysed horse blood (for *S. pneumoniae*)
- Haemophilus Test Medium (HTM) (for *H. influenzae*)
- Bacterial isolates
- 96-well microtiter plates

Procedure:

- The broth microdilution method is performed according to the guidelines outlined in CLSI document M07-A11.[10]
- For testing against *S. pneumoniae*, CAMHB is supplemented with 2.5% to 5% lysed horse blood.[9]
- For *H. influenzae*, HTM is used.[9]
- Two-fold serial dilutions of **Lefamulin** and comparator agents are prepared in the appropriate broth in 96-well microtiter plates.
- A standardized bacterial inoculum is prepared and added to each well.
- The plates are incubated under appropriate atmospheric conditions and temperature for a specified period (typically 16-20 hours for most bacteria).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]

## Pharmacokinetics

**Lefamulin** is available in both intravenous (IV) and oral formulations.[1] After oral administration, it is rapidly absorbed.[7] The plasma protein binding of **Lefamulin** is high, ranging from 94.8% to 97.1%.[7] The drug is primarily metabolized by CYP3A4 and is largely excreted through the gastrointestinal tract.[7] The oral bioavailability is estimated to be around 25%.[7]

**Table 5: Key Pharmacokinetic Parameters of Lefamulin**

Parameter	Value	Formulation
Tmax (median)	1.00 h	Intravenous
Tmax (median)	1.76 h	Oral Tablet
Cmax (steady-state)	37.1 mcg/mL	Oral
AUC (steady-state)	49.2 mcg·h/mL	Oral
Oral Bioavailability	~25%	-
Protein Binding	94.8% - 97.1%	-
Elimination Half-life	~8 hours	-

## Clinical Development and Approval

**Lefamulin** underwent extensive clinical evaluation in Phase 1, 2, and 3 trials. The pivotal LEAP 1 and LEAP 2 (**Lefamulin** Evaluation Against Pneumonia) Phase 3 trials demonstrated the non-inferiority of **Lefamulin** to moxifloxacin, a standard-of-care antibiotic for CABP.[3] Based on the robust data from these trials, **Lefamulin** received approval from the U.S. Food and Drug Administration (FDA) in August 2019 for the treatment of adults with CABP.[1]

## Conclusion

**Lefamulin** stands as a testament to the power of natural product chemistry in addressing the urgent global challenge of antimicrobial resistance. Its semi-synthetic origin from pleuromutilin, coupled with a unique mechanism of action, provides a valuable new therapeutic option for clinicians treating community-acquired bacterial pneumonia. The comprehensive preclinical



and clinical evaluation of **Lefamulin**, from in vitro susceptibility testing to large-scale clinical trials, has established its efficacy and safety profile. As a first-in-class systemic pleuromutilin antibiotic for human use, **Lefamulin** represents a significant and welcome addition to the antibacterial armamentarium.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103450057A - Synthesis method of p-toluene sulfonic acid pleuromutilin ester - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.2.1. Pleuromutilin 22-O-Tosylate (8) [bio-protocol.org]
- 11. Clinical use of lefamulin: A first-in-class semisynthetic pleuromutilin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Advent of Lefamulin: A Semi-Synthetic Pleuromutilin Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674695#discovery-of-lefamulin-and-its-semi-synthetic-origin]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)